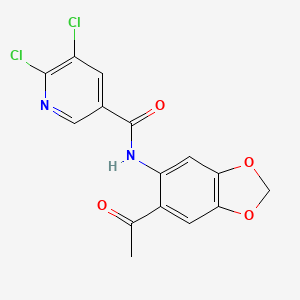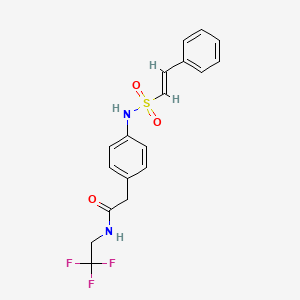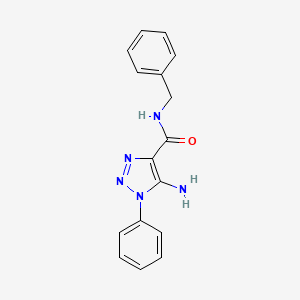![molecular formula C7H6O4 B2606068 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione CAS No. 2171110-69-1](/img/structure/B2606068.png)
6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione, also known as levoglucosenone, is a cyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Derivatives Synthesis and Characterization
Phelligridins C-F
Research by Mo et al. (2004) focused on isolating and identifying new pyrano[4,3-c][2]benzopyran-1,6-dione derivatives and a new furo[3,2-c]pyran-4-one from the fungus Phellinus igniarius. These compounds showed selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential therapeutic applications (Mo et al., 2004).
One-Pot Synthesis Approach
Abdi et al. (2015) developed a one-pot diastereoselective synthesis method for 2-[aryl(hydroxy)methyl]-6-methyl-2H-furo[3,2-c]pyran-3,4-diones, providing crystallographic evidence for the furanone ring closure mechanism. This technique offers a streamlined approach to synthesizing furopyran-3,4-dione-fused heterocycles, crucial for further applications in material science and pharmaceuticals (Abdi et al., 2015).
Metal Complexes
The study by Abdi et al. (2020) synthesized new metal complex derivatives of furopyran-3,4-dione ligands with Mn(II) and Cu(II), exploring their spectral characteristics, ESR, DFT studies, and antimicrobial activity. These complexes’ distinctive properties may find uses in catalysis and as antimicrobial agents (Abdi et al., 2020).
Reaction Mechanisms and Transformations
Thio- and Furan-Fused Heterocycles
Research on synthesizing novel thio- and furan-fused heterocycles by Ergun et al. (2014) explored intramolecular cyclization processes. These compounds' synthesis opens avenues for creating new materials with potential applications in drug development and materials science (Ergun et al., 2014).
Reactivity and Functionalization
The work by Hikem-Oukacha et al. (2011) on the efficient synthesis and functionalization of 6-methyl-4H-furo[3,2c]pyran-3,4-dione derivatives highlights the chemical reactivity and potential for further modification of these compounds, pointing to their versatility in chemical synthesis (Hikem-Oukacha et al., 2011).
Mecanismo De Acción
- The primary target of 6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione (let’s call it “Compound X”) is likely a specific enzyme or receptor within cells. Unfortunately, specific information about its exact target remains limited in the literature .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBMWZOVLSJQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione | |
CAS RN |
2171110-69-1 |
Source


|
| Record name | 1H,3H,4H,6H,7H-furo[3,4-c]pyran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-diethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2605988.png)
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2605990.png)
![2-[1-(Trifluoromethyl)cyclopropyl]pyran-4-one](/img/structure/B2605991.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2605993.png)
![2-(4-Methoxypyrimidin-2-yl)-N-(oxolan-2-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2605997.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)
![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2606004.png)


